molecular formula C13H8Br2F2O B1472611 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene CAS No. 1446236-26-5

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene

Cat. No.: B1472611
CAS No.: 1446236-26-5
M. Wt: 378.01 g/mol
InChI Key: AEJTZCCKPGPARA-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene (CAS 1446236-26-5) is a versatile halogenated and fluorinated benzene derivative with the molecular formula C 13 H 8 Br 2 F 2 O and a molecular weight of 378.01 . This compound is a valuable synthetic building block in advanced chemical research. Its structure, featuring both a phenoxy group with fluorine substituents and two reactive bromine sites, suggests potential utility in cross-coupling reactions, such as Suzuki couplings, for constructing complex organic architectures . Research on analogous fluorinated compounds indicates potential applications in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the fluorine atoms can help tune electronic properties and improve stability . Furthermore, the presence of multiple halogens makes it a candidate for use in medicinal chemistry research, serving as a key intermediate in the synthesis of potential therapeutic agents, such as p38 inhibitors studied for their role in inflammatory pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-bromo-4-(bromomethyl)phenoxy]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2F2O/c14-7-8-1-3-12(10(15)5-8)18-13-4-2-9(16)6-11(13)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJTZCCKPGPARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is a brominated aromatic compound with the molecular formula C13H8Br2F2OC_{13}H_8Br_2F_2O and a molecular weight of 378.02 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and herbicidal properties.

  • CAS Number: 1446236-26-5
  • Molecular Weight: 378.02 g/mol
  • Molecular Formula: C13H8Br2F2O
  • Physical State: Solid at room temperature

Antimicrobial Activity

Studies have indicated that halogenated compounds like 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene exhibit significant antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Recent research has explored the anticancer potential of brominated compounds. In vitro studies suggest that 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: In Vitro Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Herbicidal Activity

The compound has also shown promise as a herbicide. Its structural similarity to known herbicides suggests it may disrupt biochemical pathways in plants, particularly those involved in growth regulation.

Table 2: Herbicidal Efficacy

Plant SpeciesEffective Concentration (EC50)
Arabidopsis thaliana50 µg/mL
Brassica napus75 µg/mL

The biological activity of 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is likely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of multiple bromine atoms increases the reactivity, allowing for interactions with DNA and proteins, which may lead to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Analyzed
Compound Name Substituents (Position) CAS Number Molecular Weight Key Properties/Applications
2-Bromo-4-(bromomethyl)-1-methoxybenzene Methoxy (1), Br (2), BrCH2 (4) 89978-72-3 296.96 g/mol Alkylation precursor for drug synthesis
1-Bromo-2-((4-fluorobenzyl)oxy)benzene 4-Fluorobenzyloxy (1), Br (2) 494772-43-9 285.13 g/mol Intermediate in fluorinated aromatics
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Trifluoromethoxy (1), F (2), Br (4) 105529-58-6 277.03 g/mol Electron-deficient; Suzuki coupling
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene Cl (1), BrCH2 (3), 4-methoxy-2-nitrophenoxy (4) N/A ~365.59 g/mol High-purity reference material
Electronic and Steric Comparisons
  • Methoxy vs. Difluorophenoxy: Methoxy (in 89978-72-3) is electron-donating, increasing ring electron density and directing electrophilic substitution to ortho/para positions . Difluorophenoxy (target compound) is electron-withdrawing due to fluorine atoms, reducing electron density and enhancing resistance to oxidation .
  • Trifluoromethoxy vs. Difluorophenoxy: Trifluoromethoxy (105529-58-6) has stronger electron-withdrawing effects than difluorophenoxy, making it more reactive in nucleophilic aromatic substitution .
  • Bromomethyl Positioning :

    • The bromomethyl group at position 4 in the target compound is meta to bromine (position 2), creating steric hindrance that may slow coupling reactions compared to analogues with bromine at para positions (e.g., 494772-43-9) .

Research Findings and Industrial Relevance

  • Scalability : The synthesis of 89978-72-3 via sequential alkylations (e.g., using 2-bromo-4-(bromomethyl)-1-methoxybenzene) is scalable to kilogram quantities, as demonstrated in pilot plant studies .

Preparation Methods

Ether Formation (Phenoxy Substitution)

  • Reagents: 2,4-difluorophenol and 2-bromo-4-substituted benzene derivative.
  • Conditions: Typically, a base such as potassium carbonate or sodium hydride is used to deprotonate the phenol, followed by reaction with the aryl bromide under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Outcome: Formation of the 1-(2,4-difluorophenoxy)benzene intermediate with high regioselectivity.

Bromination of the Aromatic Ring

  • Reagents: Bromine or N-bromosuccinimide (NBS) under controlled temperature.
  • Conditions: Bromination is carried out at low temperatures (0°C to room temperature) to achieve selective substitution at the 2-position without affecting the phenoxy substituent.
  • Notes: The presence of electron-withdrawing fluorine atoms directs bromination regioselectively.

Bromomethylation at the 4-Position

  • Reagents: Formaldehyde and hydrobromic acid or NBS with radical initiators like benzoyl peroxide or AIBN.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux or UV irradiation for radical initiation.
  • Outcome: Introduction of the bromomethyl group at the 4-position of the benzene ring adjacent to the bromine substituent.

Representative Synthetic Procedure

Step Reagents & Conditions Description & Notes Yield (%) Reference
1 2,4-Difluorophenol, 2-bromo-4-substituted benzene, K2CO3, DMF, reflux Ether formation via nucleophilic aromatic substitution 80-90
2 Bromine or NBS, 0°C to RT, dichloromethane Selective bromination at 2-position 75-85
3 Formaldehyde, HBr or NBS, radical initiator, reflux Bromomethylation introducing bromomethyl group 70-80

Research Findings and Notes

  • Selectivity: The presence of fluorine atoms on the phenoxy ring influences the electron density and directs substitution patterns on the benzene ring, aiding regioselectivity in bromination and bromomethylation steps.
  • Reaction Control: Temperature and reagent stoichiometry are critical to avoid polybromination or over-bromomethylation.
  • Purification: After each step, purification is typically achieved by extraction and recrystallization or chromatography to ensure high purity of the intermediate and final product.
  • Yields: Reported yields for each step are generally high, reflecting the robustness of the synthetic route.

Comparative Analysis with Related Compounds

Compound Key Differences in Preparation Notes
2-Bromo-4-(bromomethyl)-1-methylbenzene Similar bromination and bromomethylation steps Lacks difluorophenoxy substitution
2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene Ether formation replaced by trifluoromethylation Different electronic effects influence steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene
Reactant of Route 2
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2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene

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